

Performance of Isotopically Labeled Fructose in Quantitative Analysis: A Comparative Review

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Compound of Interest

Compound Name: *D-Fructose-d2-1*

Cat. No.: *B12392360*

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For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In the analysis of D-fructose, the use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results, particularly in complex biological matrices. This guide provides a comparative overview of the performance of isotopically labeled fructose, such as ^{13}C -labeled fructose, as an internal standard in analytical method validations. While specific validation studies for **D-Fructose-d2-1** were not identified in the public domain, the data presented for other isotopically labeled fructose standards offer valuable insights into the expected performance characteristics.

Quantitative Performance Data

The use of isotopically labeled internal standards, such as uniformly carbon-13 labeled fructose ($^{13}\text{C}_6$ -Fructose), significantly enhances the accuracy and precision of quantitative methods for D-fructose analysis. Below is a summary of performance data from validated analytical methods employing these standards.

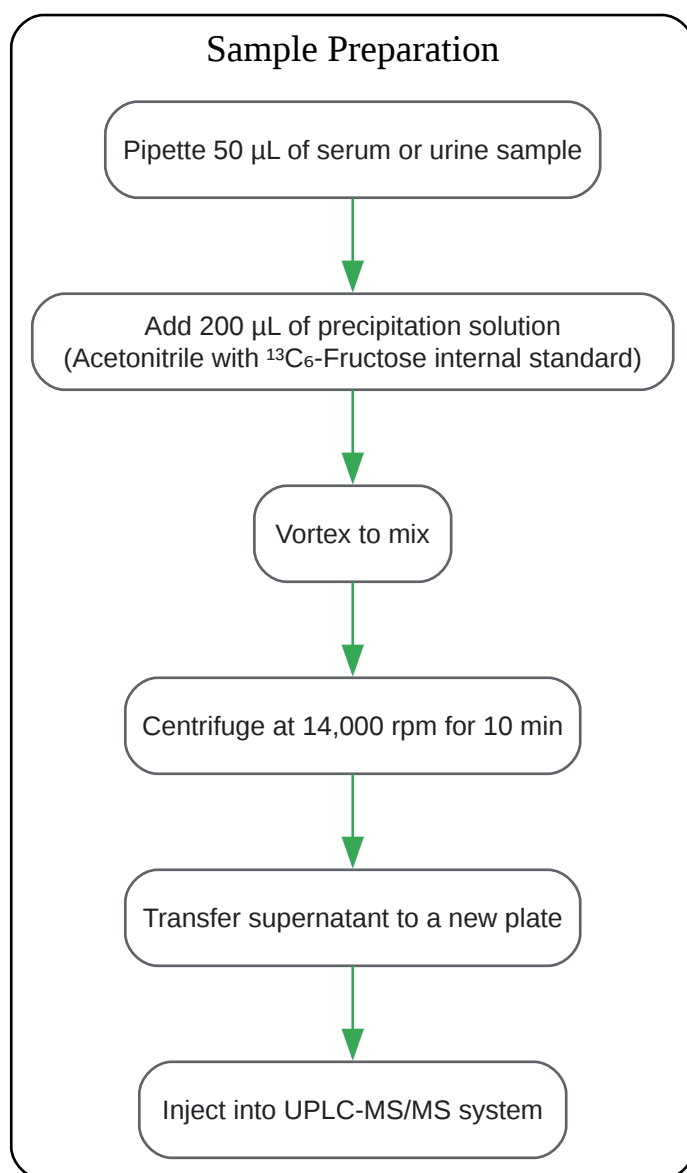
Parameter	Method	Matrix	Result
Linearity (r^2)	UPLC-MS/MS	Water, Artificial Serum, Urine	> 0.99[1][2][3]
Accuracy	UPLC-MS/MS	Serum, Urine	~98%[1][2][3]
Intra-day Precision (%RSD)	UPLC-MS/MS	Serum, Urine	0.3% - 5.1%[1][2][3]
Inter-day Precision (%RSD)	UPLC-MS/MS	Serum, Urine	0.3% - 5.1%[1][2][3]
Recovery	GC/MS	Serum	99.12 \pm 3.88%[4]
Limit of Detection (LOD)	GC/MS	Serum	0.3 μ M[4]
Limit of Quantification (LOQ)	GC/MS	Serum	15 μ M[4]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing experimental outcomes. The following sections outline typical protocols for sample preparation and analysis using isotopically labeled fructose as an internal standard.

Sample Preparation for UPLC-MS/MS Analysis of Fructose in Serum and Urine

This protocol involves a straightforward protein precipitation step to extract fructose from biological matrices.



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Experimental workflow for sample preparation.

Gas Chromatography/Mass Spectrometry (GC/MS) Analysis of Fructose in Serum

This method involves derivatization to make the sugar amenable to GC analysis.

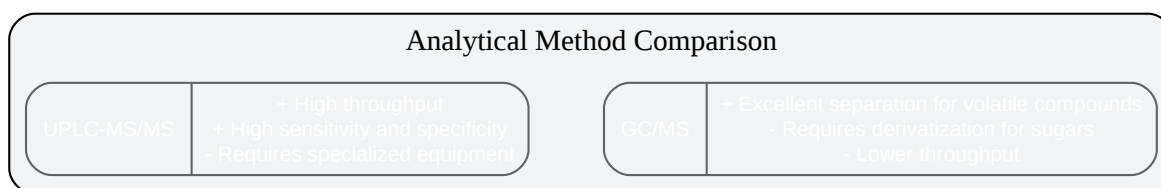
- **Protein Precipitation and Internal Standard Addition:** To a 200 µL serum sample, an internal standard ([1, 2, 3-¹³C₃] D-fructose) is added. Proteins are then precipitated using barium

hydroxide and zinc sulfate.

- Derivatization: The supernatant containing fructose is collected and derivatized to form its O-methyloxime acetate.
- GC/MS Analysis: The derivatized sample is injected into the GC/MS system. The analysis is carried out by monitoring for the unique fragments of fructose and its corresponding isotopically labeled internal standard.[4]

Analytical Methodologies Comparison

The choice of analytical technique often depends on the specific requirements of the study, such as sensitivity, throughput, and the complexity of the sample matrix.

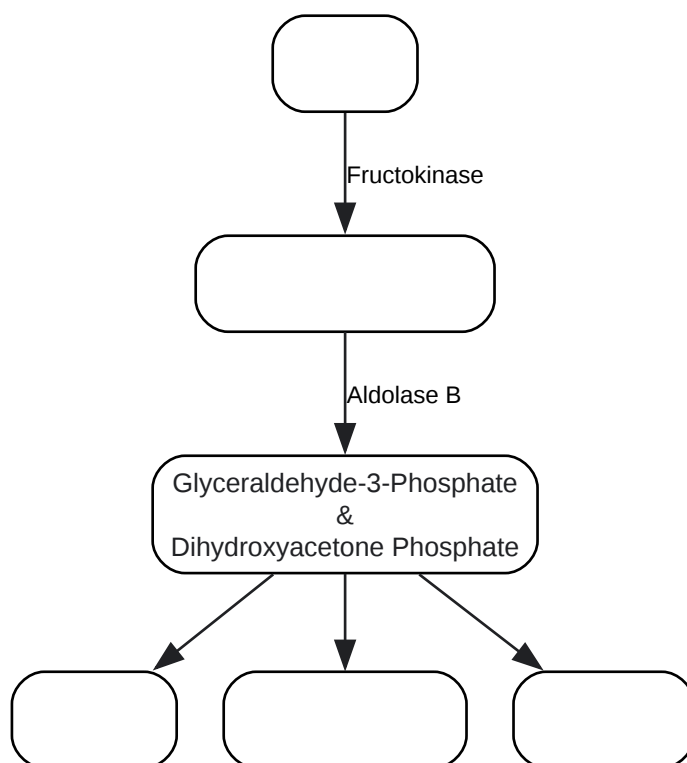


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Comparison of UPLC-MS/MS and GC/MS methods.

Signaling Pathway Context: Fructose Metabolism

The accurate measurement of fructose is critical in various research areas, including the study of metabolic pathways. The diagram below illustrates the initial steps of fructose metabolism in the liver.



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Initial steps of fructose metabolism.

In conclusion, while direct validation studies for **D-Fructose-d2-1** are not readily available, the extensive validation data for other isotopically labeled fructose standards, such as ^{13}C -labeled fructose, demonstrate their robustness and reliability as internal standards for the accurate quantification of D-fructose in various biological matrices. The presented data and protocols can serve as a valuable resource for researchers developing and validating analytical methods for fructose measurement.

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